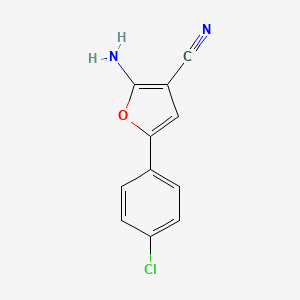

2-氨基-5-(4-氯苯基)呋喃-3-腈

描述

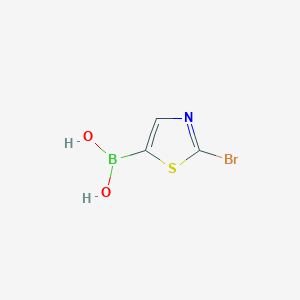

The compound "2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile" is a chemical of interest due to its structural features, which include a furan ring, an amino group, a cyano group, and a chlorophenyl substituent. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors in the presence of a base, such as sodium ethoxide, to yield various products including Michael adducts and dihydrofuro[2,3-b]pyridines . For instance, the reaction of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds leads to the formation of Michael adducts, which can further react to form more complex structures like dihydrofuro[2,3-b]pyridines . This suggests that the synthesis of "2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile" could potentially involve similar base-catalyzed reactions with appropriate starting materials.

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile" has been characterized by X-ray crystallography. For example, the crystal structure of a co-crystal containing a 2-amino-4-(4-chlorophenyl) substituted compound reveals that the amino, cyano, and chlorophenyl substituents are overlapped, and the fused-ring system is buckled . This indicates that the target compound may also exhibit significant dihedral angles between its substituents, affecting its overall molecular conformation.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions, such as the formation of Michael adducts and subsequent cyclization to produce dihydrofuro[2,3-b]pyridines . These reactions are facilitated by bases like sodium ethoxide and can lead to a diverse array of products depending on the reaction conditions and the substituents present on the starting furancarbonitriles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile" are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the presence of amino and cyano groups can contribute to hydrogen bonding interactions, as seen in the crystal structure of a related compound where N—H...N hydrogen bonds lead to the formation of dimers . Additionally, the electronic transport properties of a diarylethene derivative of a related furan compound have been studied, showing that the molecule can act as an optical molecular switch with on-off states modulated by light . This suggests that "2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile" may also exhibit interesting electronic properties that could be explored for potential applications in molecular electronics.

科学研究应用

杂环合成

2-氨基-5-(4-氯苯基)呋喃-3-腈已被用作各种杂环化合物的合成中的构建模块。一个值得注意的例子是它在创建呋并[2,3-d]嘧啶-4(3H)-酮衍生物和 4H-呋并[2,3-d][1,3]恶嗪-4-酮衍生物中的作用 (El-Shahawi 和 El-ziaty,2017 年)。

薄膜中的光学性质

2-氨基-5-(4-氯苯基)呋喃-3-腈的衍生物的结构和光学性质,例如 2-氨基-6-乙基-5-氧代-4-(3-苯氧苯基)-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-腈,已经以薄膜形式进行了研究。这些化合物表现出有趣的多分晶结构和光学性质,使其与材料科学研究相关 (Zeyada、El-Nahass 和 El-Shabaan,2016 年)。

光伏特性

2-氨基-5-(4-氯苯基)呋喃-3-腈衍生物的光伏特性已被分析。这些化合物在制造有机-无机光电二极管器件方面显示出潜力,研究重点是它们的电学性质及其对光照的响应 (Zeyada、El-Nahass 和 El-Shabaan,2016 年)。

抗癌应用

2-氨基-5-(4-氯苯基)呋喃-3-腈的一些衍生物已被合成并评估其抗癌特性。例如,5-氨基-2-(4-氯苯基)-7-取代苯基-8,8a-二氢-7H-(1,3,4)噻二唑并[3,2-α]嘧啶-6-腈等衍生物已显示出有希望的体外抗癌活性,针对各种人肿瘤细胞系 (Tiwari 等人,2016 年)。

电子传输性质

2-氨基-5-(4-氯苯基)呋喃-3-腈及其衍生物的电子传输性质一直是人们关注的主题,特别是在分子开关的研究中。这些化合物在暴露于不同类型的光时表现出电导率的变化,这对于在光电器件中的应用至关重要 (Farbodnia 等人,2021 年)。

未来方向

The future directions for “2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile” could involve further exploration of its potential biological activities and its use in the synthesis of new bioactive heterocycles . Additionally, more research could be done to improve the synthetic methodologies for this compound .

属性

IUPAC Name |

2-amino-5-(4-chlorophenyl)furan-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-9-3-1-7(2-4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGPVKXKRRYSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(O2)N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396970 | |

| Record name | 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile | |

CAS RN |

26454-85-3 | |

| Record name | 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3032511.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)

![[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol](/img/structure/B3032520.png)

![5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole](/img/structure/B3032522.png)

![benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate](/img/structure/B3032527.png)